2-Cyclopropyl-4-ethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-ethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . One-pot synthesis methods using dicationic molten salts as catalysts have also been developed, offering high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This includes the use of specific solvents, catalysts, and reaction times to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-ethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of methyl sulfides to methyl sulfoxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: Replacement of functional groups with different aryl or heteroaryl amines.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various aryl/heteroaryl amines for substitution reactions .
Major Products
The major products formed from these reactions include pyridopyrimidine compounds with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-ethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosine kinases or cyclin-dependent kinases, leading to the suppression of cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Include tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
2-Cyclopropyl-4-ethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H23N7 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H23N7/c1-2-15-12-17(25-18(24-15)14-5-6-14)26-8-10-27(11-9-26)20-16-4-3-7-21-19(16)22-13-23-20/h3-4,7,12-14H,2,5-6,8-11H2,1H3 |
InChI Key |
CYXWTMNOWOEZIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5 |
Origin of Product |
United States |
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